2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by its unique substituents: a tert-butoxy group at position 5, a fluoro group at position 6, and an amino group at position 2. Triazolopyrimidinones are heterocyclic compounds widely explored in medicinal chemistry due to their structural versatility and biological activity, including antiviral, antitumor, and anti-inflammatory properties .
The amino group at position 2 facilitates hydrogen bonding interactions with biological targets, as demonstrated in SARS-CoV-2 main protease (Mpro) inhibition studies .
Properties
Molecular Formula |
C9H12FN5O2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-amino-6-fluoro-5-[(2-methylpropan-2-yl)oxy]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H12FN5O2/c1-9(2,3)17-5-4(10)6(16)15-8(12-5)13-7(11)14-15/h1-3H3,(H3,11,12,13,14) |
InChI Key |
GDNAEQVUIYQRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)N2C(=N1)N=C(N2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The initial step involves synthesizing the heterocyclic core, typically through cyclocondensation reactions:
- Starting materials: 3-amino-1,2,4-triazole derivatives and substituted β-keto esters or aldehydes.
- Reaction conditions: Reactions are performed under reflux in polar solvents such as ethanol or acetic acid, often with acid catalysis (e.g., phosphoric acid or p-toluenesulfonic acid).
3-Amino-1,2,4-triazole reacts with ethyl acetoacetate in acetic acid under reflux to form a 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine intermediate. Subsequent oxidation yields the aromatic [1,2,4]triazolopyrimidine] .
Chlorination and Functionalization at the 7-Position
The heterocyclic intermediate undergoes chlorination at the 7-position using phosphorus oxychloride or phosphorus pentachloride:
- Reagents: POCl₃ or PCl₅.
- Conditions: Reactions are typically performed at elevated temperatures (around 80–120°C) to afford 7-chloro derivatives.
This chlorinated intermediate serves as a versatile scaffold for subsequent nucleophilic substitution.
Introduction of the Tert-Butoxy Group at the 5-Position
The tert-butoxy group is introduced via nucleophilic substitution:
Fluorination at the 6-Position
Fluorination is achieved through electrophilic or nucleophilic fluorinating agents:
- Reagents: Selectfluor, diethylaminosulfur trifluoride (DAST), or similar electrophilic fluorinating agents.
- Conditions: Reactions are performed at low temperatures (0–25°C) to ensure regioselectivity and prevent over-fluorination.
Alternatively, fluorine can be introduced via nucleophilic substitution if a suitable leaving group exists at the 6-position.
Final Amino Group Installation at the 2-Position
The amino group is incorporated through nucleophilic substitution or amination:
- Reagents: Ammonia or amine derivatives under reflux conditions.
- Method: The 2-position, often bearing a leaving group such as chloride, is displaced by ammonia or primary amines to form the amino functionality.
Representative Reaction Scheme
Specific Optimizations and Variations
- Microwave-assisted synthesis: Accelerates cyclization and substitution steps, improving yields and reducing reaction times.
- Use of ionic liquids: Enhances selectivity and yields during cyclization and chlorination steps.
- Sequential one-pot reactions: Minimize purification steps, increasing overall efficiency.
Notable Research and Patent Contributions
- Patent WO2009047514A1 describes the synthesis of relatedtriazolopyrimidine derivatives with modifications at various positions, emphasizing chlorination and nucleophilic substitution techniques.
- Research articles highlight the importance of optimized cyclocondensation and halogenation protocols, with yields often exceeding 80% when employing microwave irradiation and ionic liquid catalysts.
- Medicinal chemistry studies demonstrate that the synthetic routes are adaptable for introducing various substituents, including tert-butoxy and fluorine groups, to modulate biological activity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect . The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Antiviral Activity: The target compound shows superior binding affinity to SARS-CoV-2 Mpro compared to analogs like S1-TP and 7-chloro-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine, likely due to the synergistic effects of the amino and tert-butoxy groups .
- Electrochemical Behavior: S1-TP and its analogs (S2-TP, S3-TP) exhibit varied redox potentials due to substituent-driven electronic modulation, which may influence their pharmacokinetic profiles .
- Anti-Inflammatory Activity: Nitro-substituted derivatives (e.g., 2-furyl-6-nitro analog) demonstrate potent anti-inflammatory effects, but their therapeutic window is narrower compared to amino-substituted compounds due to higher reactivity .
Biological Activity
The compound 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a derivative of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanism of action, and case studies demonstrating its therapeutic applications.
Chemical Structure
The chemical structure of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole moiety.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butoxy and amino groups at specific positions on the triazole ring.
- Fluorination : The introduction of fluorine at the 6-position enhances the compound's biological activity.
The biological activity of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : This compound has shown inhibitory effects on certain enzymes involved in nucleotide metabolism.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli and S. aureus.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
